propylamine](/img/structure/B7870985.png)
[(3-Bromophenyl)methyl](methyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)methylpropylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methylpropylamine typically involves the following steps:
Bromination of Benzylamine: The starting material, benzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Alkylation: The brominated benzylamine is then subjected to alkylation with methyl iodide and propylamine under basic conditions to form the final product.
The reaction conditions for these steps generally involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (3-Bromophenyl)methylpropylamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)methylpropylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylpropylamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylmethylpropylamine.
Substitution: Formation of substituted phenylmethylpropylamine derivatives.
Scientific Research Applications
(3-Bromophenyl)methylpropylamine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)methylpropylamine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
(3-Bromophenyl)methylpropylamine can be compared with other similar compounds such as:
Phenylmethylpropylamine: Lacks the bromine atom, resulting in different reactivity and biological activity.
(3-Chlorophenyl)methylpropylamine: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
(3-Fluorophenyl)methylpropylamine: Contains a fluorine atom, which can significantly alter the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-7-13(2)9-10-5-4-6-11(12)8-10/h4-6,8H,3,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMAQPWBWJSDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
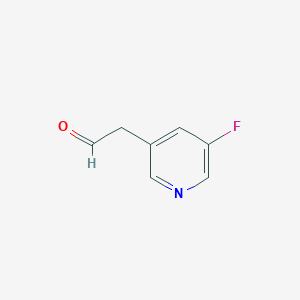
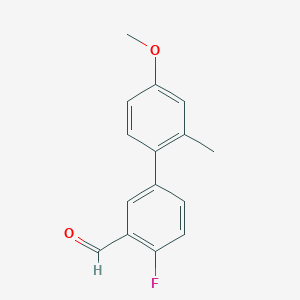
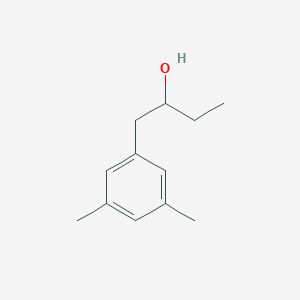
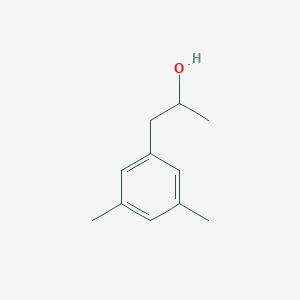
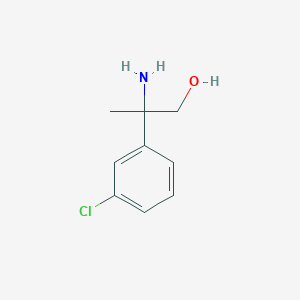
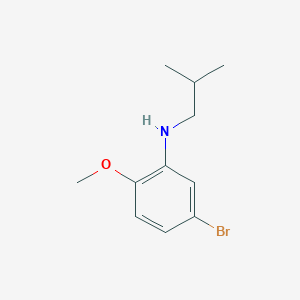
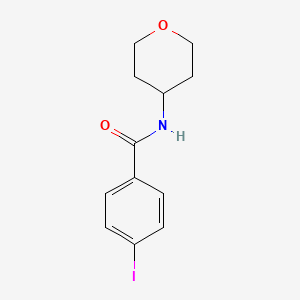
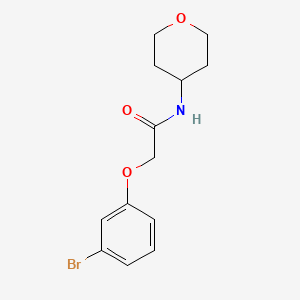
methylamine](/img/structure/B7870980.png)
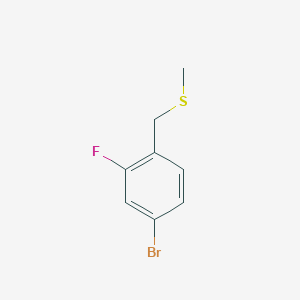
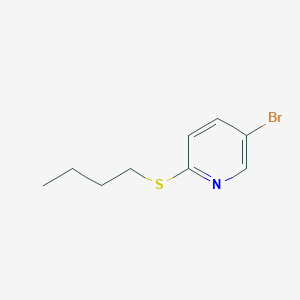
amine](/img/structure/B7871004.png)
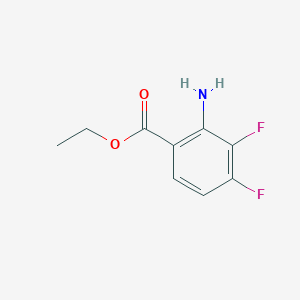
![1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B7871013.png)
